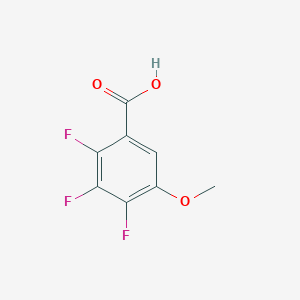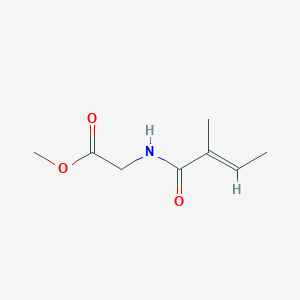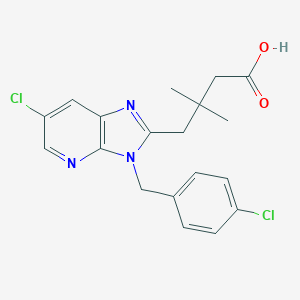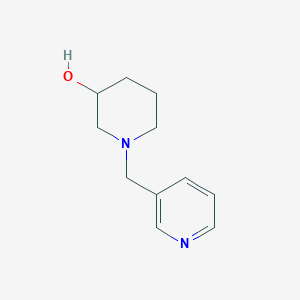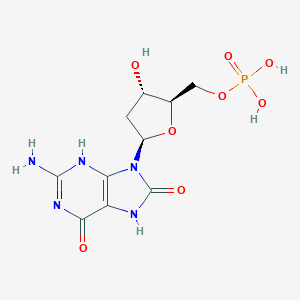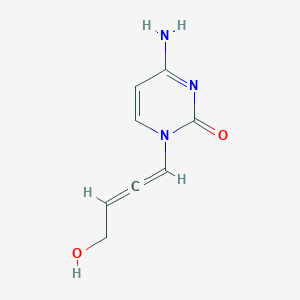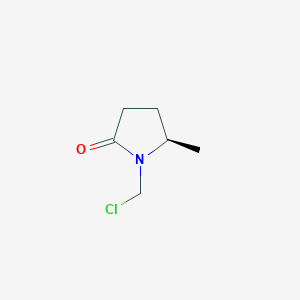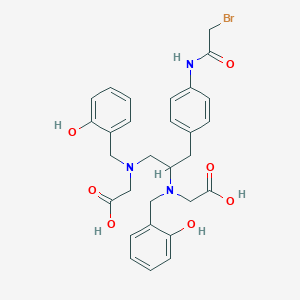
Br-Phi-hbed
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Br-Phi-hbed is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the popular compound, phenylbutyric acid (PBA), and has been synthesized using a unique method.
Wirkmechanismus
The mechanism of action of Br-Phi-hbed is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates various metabolic processes. Additionally, it has been shown to modulate the activity of various enzymes such as caspases and cyclooxygenases.
Biochemische Und Physiologische Effekte
Br-Phi-hbed has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Br-Phi-hbed is its high solubility in water, which makes it easier to use in lab experiments. It is also stable under various conditions, which makes it easier to store and transport. However, one of the limitations of Br-Phi-hbed is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Br-Phi-hbed. One of the areas that require further investigation is its mechanism of action. There is still much to be understood about how Br-Phi-hbed modulates various signaling pathways. Another area that requires further investigation is its potential use in the treatment of liver diseases. There is still much to be understood about how Br-Phi-hbed affects liver function and how it can be used to treat liver diseases. Additionally, there is a need for further investigation into its potential use in agriculture and industry.
Synthesemethoden
Br-Phi-hbed is synthesized using a simple and efficient method that involves the reaction of Br-Phi-hbed with bromine and triphenylphosphine. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, and the product is obtained in high yield. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Br-Phi-hbed has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating liver diseases such as hepatic encephalopathy. In agriculture, it has been shown to enhance plant growth and improve crop yield. In industry, it has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
126926-47-4 |
|---|---|
Produktname |
Br-Phi-hbed |
Molekularformel |
C29H32BrN3O7 |
Molekulargewicht |
614.5 g/mol |
IUPAC-Name |
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |
InChI-Schlüssel |
PJZDMOUUFZCTBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Synonyme |
1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



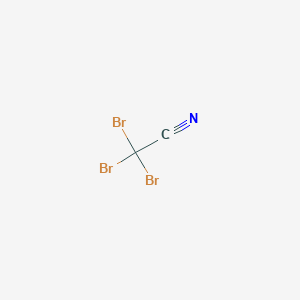
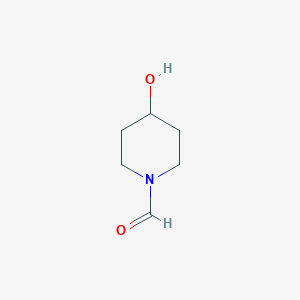
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
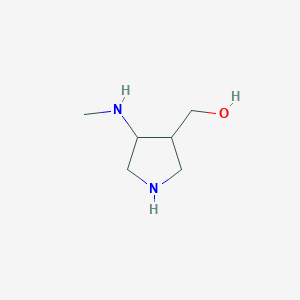
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
